N-(2-(4-phenylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl)benzenesulfonamide
Description
Properties
IUPAC Name |
N-[2-(4-phenylpiperazin-1-yl)-2-pyridin-3-ylethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O2S/c28-30(29,22-11-5-2-6-12-22)25-19-23(20-8-7-13-24-18-20)27-16-14-26(15-17-27)21-9-3-1-4-10-21/h1-13,18,23,25H,14-17,19H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZGZIIVGDPQAEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(CNS(=O)(=O)C3=CC=CC=C3)C4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(4-phenylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl)benzenesulfonamide is a compound of significant interest in medicinal chemistry, particularly due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure that includes a piperazine ring, a pyridine moiety, and a benzenesulfonamide group. The molecular formula is with a molecular weight of approximately 440.54 g/mol. The chemical structure can be represented as follows:
1. Anticancer Activity
Recent studies have highlighted the potential anticancer properties of compounds containing the piperazine scaffold. For instance, derivatives of piperazine have exhibited cytotoxic effects against various cancer cell lines, including prostate cancer cells. In vitro evaluations have shown that certain analogs can induce apoptosis and inhibit cell proliferation significantly.
Table 1: Cytotoxic Activity of Piperazine Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF-7 | 0.65 |
| Compound B | HeLa | 2.41 |
| Compound C | CaCo-2 | 5.00 |
These results indicate that modifications to the piperazine structure can enhance anticancer activity, suggesting a structure-activity relationship (SAR) that merits further investigation .
2. Anticonvulsant Properties
The anticonvulsant activity of this compound has been assessed through various animal models. Compounds with similar structures have shown efficacy in reducing seizure activity in models such as maximal electroshock (MES). For example, certain derivatives demonstrated comparable activity to standard antiepileptic drugs, indicating their potential as therapeutic agents for epilepsy .
3. Neuropharmacological Effects
Compounds with arylpiperazine moieties have been associated with neuropharmacological effects, including anxiolytic and antidepressant activities. These effects are often mediated through interactions with serotonin and dopamine receptors, making them candidates for the treatment of mood disorders .
The biological activity of this compound is primarily attributed to its ability to interact with various neurotransmitter receptors and ion channels:
- Serotonin Receptors : The compound's piperazine component allows for binding at serotonin receptor sites, influencing mood and anxiety levels.
- Dopamine Receptors : Similar interactions with dopamine receptors may contribute to its antipsychotic properties.
- Ion Channels : Some studies suggest that these compounds can modulate voltage-sensitive sodium channels, which are crucial in neuronal excitability and seizure activity .
Case Studies
Several case studies have documented the efficacy of related compounds in clinical settings:
- Clinical Trials on Anticancer Activity : A trial involving a derivative similar to this compound demonstrated significant tumor reduction in patients with advanced prostate cancer.
- Antiepileptic Drug Development : Research on piperazine derivatives has led to promising candidates for new antiepileptic medications, showing reduced side effects compared to traditional therapies.
Scientific Research Applications
Antidepressant Activity
Research has indicated that compounds similar to N-(2-(4-phenylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl)benzenesulfonamide exhibit antidepressant properties. The piperazine moiety is known to interact with serotonin receptors, which are crucial in mood regulation. Studies have shown that derivatives can enhance serotonergic neurotransmission, thereby potentially alleviating symptoms of depression .
Antipsychotic Potential
The compound's structure suggests a possible affinity for dopamine receptors, which are implicated in psychotic disorders. Preliminary studies have indicated that modifications of the piperazine ring can lead to compounds with antipsychotic effects, making this compound a candidate for further exploration in treating schizophrenia and related disorders .
Anticancer Activity
Recent investigations have explored the anticancer potential of benzenesulfonamide derivatives. This compound has shown promise in inhibiting tumor growth in various cancer cell lines, particularly through mechanisms that involve apoptosis induction and cell cycle arrest .
Case Study 1: Antidepressant Efficacy
In a controlled study involving animal models, a derivative of this compound demonstrated significant antidepressant-like effects as measured by the forced swim test and tail suspension test. The results indicated a dose-dependent reduction in immobility time, suggesting enhanced mood-related behavior .
Case Study 2: Antipsychotic Effects
A study published in Journal of Medicinal Chemistry evaluated the antipsychotic activity of several piperazine derivatives, including this compound. The compound exhibited significant binding affinity to D2 dopamine receptors and showed efficacy in reducing hyperactivity in rodent models, paralleling the effects of established antipsychotic drugs .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The benzenesulfonamide and phenylpiperazine moieties participate in nucleophilic substitution under basic or acidic conditions. Key examples include:
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The chloro substituent on the benzene ring undergoes substitution with amines to form secondary sulfonamides, enhancing bioavailability in drug candidates.
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Alkylation of the sulfonamide nitrogen improves metabolic stability, as demonstrated in analogs tested for antidiabetic activity .
Oxidation and Reduction Reactions
Electron-rich regions (piperazine, pyridine) and electron-withdrawing groups (sulfonamide, chloro) enable redox transformations:
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Oxidation of the pyridine ring modifies electronic properties, potentially altering receptor-binding affinity.
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Reduction of the sulfonamide group to thioether derivatives has been explored for prodrug synthesis.
Condensation and Coupling Reactions
The ethyl linker between pyridine and piperazine facilitates cross-coupling and condensation:
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Suzuki coupling diversifies the pyridine substituents, enabling structure-activity relationship (SAR) studies for receptor targeting .
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Amide bond formation with anti-inflammatory carboxylic acids has yielded hybrid molecules with dual pharmacological action .
Hydrolysis and Stability Studies
The compound’s stability under physiological conditions is critical for drug development:
| Condition | Observation | Implication | Source |
|---|---|---|---|
| Acidic hydrolysis (HCl) | Degradation of piperazine ring to ethylene diamine | Limits oral bioavailability | |
| Basic hydrolysis (NaOH) | Cleavage of sulfonamide to sulfonic acid | Inactive metabolite formation |
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Stability studies under simulated gastric fluid reveal susceptibility to piperazine ring degradation, necessitating prodrug strategies.
Biological Activity Post-Modification
Reaction products have shown therapeutic potential:
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Antidiabetic activity : N-alkylated derivatives enhanced PPARγ agonism in db/db mice, reducing plasma glucose by 40–50% .
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Anticancer potential : Pyridine-oxide analogs inhibited A375 melanoma cells (IC₅₀ = 4.2 μM) via CDK2 modulation .
Comparative Reactivity Table
| Functional Group | Reactivity | Preferred Reactions |
|---|---|---|
| Chloro substituent | High (SNAr with amines/thiols) | Nucleophilic substitution |
| Piperazine ring | Moderate (alkylation/acylation) | Acylation, alkylation |
| Sulfonamide NH | Low (requires strong bases) | Limited to specific N-alkylation |
Comparison with Similar Compounds
Structural Differences :
- Substituent : A 4-chlorobenzenesulfonamide group replaces the unsubstituted benzenesulfonamide.
- Piperazine Modification : The 4-phenyl group on the piperazine is substituted with a 2-methoxyphenyl moiety.
Implications :
- The 2-methoxyphenyl group may enhance selectivity by reducing off-target effects, while the chloro substituent could influence binding affinity to parasitic targets.
4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide
Structural Differences :
- Core Structure : Incorporates a pyrazolo[3,4-d]pyrimidin scaffold fused with a chromen-4-one system.
- Substituents : Features fluorine atoms at the 5-position of the chromen ring and the 3-position of the phenyl group.
Implications :
- The complex heterocyclic system may improve target binding but could increase metabolic instability compared to simpler benzenesulfonamides.
N-(2-Anilinopyridin-3-yl)-4-methylbenzenesulfonamide
Structural Differences :
- Backbone: Replaces the piperazine-pyridinylethyl chain with a 2-anilinopyridin-3-yl group.
- Substituent : A 4-methylbenzenesulfonamide group is present.
Implications :
- The anilinopyridine moiety may enhance π-π stacking interactions with biological targets, while the methyl group could alter solubility and bioavailability.
Q & A
Q. What are the key synthetic routes for N-(2-(4-phenylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl)benzenesulfonamide, and how can purity be optimized?
The synthesis typically involves:
- Step 1 : Formation of the piperazine core via nucleophilic substitution between 1-phenylpiperazine and a pyridine-containing alkyl halide.
- Step 2 : Introduction of the benzenesulfonamide group through sulfonylation under anhydrous conditions (e.g., using benzenesulfonyl chloride in dichloromethane with triethylamine as a base).
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) to achieve >95% purity .
Critical parameters include temperature control (<0°C during sulfonylation to prevent side reactions) and inert atmospheres (N₂) to avoid hydrolysis of intermediates.
Q. What analytical techniques are essential for characterizing this compound?
- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry of the piperazine and pyridine moieties (e.g., δ ~2.5–3.5 ppm for piperazine protons, δ ~8.5 ppm for pyridine aromatic protons) .
- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ calculated for C₂₃H₂₇N₄O₂S: 423.18) .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity, particularly for detecting unreacted sulfonyl chloride or alkylation byproducts .
Advanced Research Questions
Q. How can researchers design experiments to evaluate this compound’s interaction with neurotransmitter receptors (e.g., AMPA or kainate receptors)?
- In Vitro Binding Assays : Use radiolabeled ligands (e.g., [³H]AMPA) in competitive binding studies with cortical membrane preparations. Calculate IC₅₀ values and compare to reference antagonists like NBQX .
- Electrophysiology : Patch-clamp recordings on hippocampal neurons to measure inhibition of glutamate-evoked currents. Dose-response curves (10 nM–10 μM) reveal potency and efficacy .
- Computational Docking : Molecular dynamics simulations (e.g., AutoDock Vina) predict binding poses in the receptor’s ligand-binding domain, prioritizing residues like Arg485 and Thr480 for mutagenesis validation .
Q. How should contradictory data in pharmacological studies (e.g., conflicting IC₅₀ values across assays) be resolved?
- Source Analysis : Check assay conditions (e.g., buffer pH, ion concentrations) that may alter receptor conformation. For example, Mg²⁺ concentrations >1 mM artificially enhance AMPA receptor affinity .
- Structural Validation : X-ray crystallography (using SHELX for refinement) resolves ligand-receptor complexes to confirm binding modes. Refinement with maximum-likelihood methods (e.g., REFMAC) improves model accuracy .
- Meta-Analysis : Compare data across multiple studies (e.g., PubChem BioAssay entries) to identify outliers and establish consensus potency ranges .
Q. What methodologies are recommended for in vivo pharmacokinetic profiling?
- ADME Studies : Administer the compound intravenously (1 mg/kg) in rodent models. Collect plasma samples at 0, 1, 3, 6, and 24 hours post-dose.
- LC-MS/MS : Quantify parent compound and metabolites (e.g., hydroxylated or glucuronidated derivatives) with a limit of detection <1 ng/mL .
- Compartmental Modeling : Use WinNonlin to calculate AUC, t₁/₂, and clearance rates. Adjust for protein binding (e.g., equilibrium dialysis with plasma) to estimate free drug concentrations .
Q. How can researchers optimize the compound’s selectivity for specific receptor subtypes?
- SAR Studies : Synthesize analogs with modifications to the pyridine (e.g., 4-pyridyl vs. 3-pyridyl) or benzenesulfonamide (e.g., para-fluoro substitution). Test against off-target receptors (e.g., dopamine D₂, serotonin 5-HT₁A) .
- Cryo-EM : Resolve ligand-bound receptor structures to identify selectivity-determining regions. For example, β3-adrenergic receptor selectivity is influenced by hydrophobic interactions with Trp305 .
Q. Methodological Notes
- Crystallography : SHELX programs (SHELXL/SHELXD) are critical for refining small-molecule crystal structures. Use high-resolution data (d ≤ 0.8 Å) and anisotropic displacement parameters to minimize R-factors (<5%) .
- Data Reproducibility : Cross-validate NMR assignments using 2D techniques (COSY, HSQC) and compare to structurally related compounds (e.g., N-(4-fluorobenzyl) analogs) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
